BenchChemオンラインストアへようこそ!

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Physicochemical profiling Drug-likeness Permeability prediction

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole heterocycle (C₇H₆N₂O₂, MW 150.13) bearing a furan-2-yl group at position 5 and a methyl group at position It is commercially supplied as a small-molecule screening scaffold with a purity of ≥95%, requiring sealed, dry storage at 2–8°C. The compound belongs to the 1,2,4-oxadiazole isomer class, which is more widely studied than 1,2,3- or 1,2,5-oxadiazoles due to its broad chemical and biological property range.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 1283108-42-8
Cat. No. B1440526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
CAS1283108-42-8
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=CO2
InChIInChI=1S/C7H6N2O2/c1-5-8-7(11-9-5)6-3-2-4-10-6/h2-4H,1H3
InChIKeyKACGDCWCPJTRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole (CAS 1283108-42-8): Physicochemical Profile and Comparator Context for Procurement Evaluation


5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole heterocycle (C₇H₆N₂O₂, MW 150.13) bearing a furan-2-yl group at position 5 and a methyl group at position 3. It is commercially supplied as a small-molecule screening scaffold with a purity of ≥95%, requiring sealed, dry storage at 2–8°C . The compound belongs to the 1,2,4-oxadiazole isomer class, which is more widely studied than 1,2,3- or 1,2,5-oxadiazoles due to its broad chemical and biological property range [1]. Its closest purchasable structural analogs include 3-methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199-00-4), 3-methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1283108-28-0), and 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole, each differing in the nature of the 5-aryl or 3-substituent and consequently in key physicochemical descriptors relevant to solubility, permeability, and target engagement.

Why Generic Substitution of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole with Phenyl or Thiophene Analogs Fails: Physicochemical Non-Interchangeability


Substituting the furan ring at position 5 of this 1,2,4-oxadiazole with a phenyl or thiophene ring is not a conservative replacement. The furan oxygen atom introduces a hydrogen-bond acceptor site, increasing the HBA count from 3 (phenyl) to 4 (furan) and raising the topological polar surface area (TPSA) by approximately 34% (from 38.92 Ų to 52.06 Ų) [1]. This alteration shifts the lipophilicity profile: the furan analog has a computed LogP of 1.64 , whereas the phenyl analog is estimated to be approximately 0.9–1.4 LogP units more lipophilic due to the absence of the ring oxygen. Such differences directly affect aqueous solubility, membrane permeability, and the compound's behavior in both biochemical assays and cellular models [2]. For screening library procurement, these physicochemical divergences mean the compounds occupy measurably different chemical property space and cannot be assumed to produce interchangeable SAR outcomes.

Quantitative Differentiation Evidence: 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole vs. Closest Analogs


Topological Polar Surface Area (TPSA): 34% Higher Than the Phenyl Analog, Altering Solubility and Permeability Profile

The furan-2-yl substituent at position 5 contributes an additional ring oxygen, increasing the topological polar surface area (TPSA) of 5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole to 52.06 Ų , compared with 38.92 Ų for the direct phenyl analog 3-methyl-5-phenyl-1,2,4-oxadiazole [1]. This represents an absolute increase of 13.14 Ų (+33.8%). In drug-likeness filtering, TPSA values above 60 Ų are generally associated with poorer passive membrane permeability, while values below 40 Ų favor CNS penetration [2]. The target compound's TPSA of 52.06 Ų places it in an intermediate range that balances solubility and permeability differently from the phenyl analog (38.92 Ų), which lies closer to the CNS-penetrant threshold.

Physicochemical profiling Drug-likeness Permeability prediction Solubility optimization

Hydrogen Bond Acceptor Count: One Additional HBA Site Relative to the Phenyl Analog, Expanding Intermolecular Interaction Potential

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole possesses 4 hydrogen bond acceptor (HBA) atoms, contributed by the two oxadiazole nitrogens, the oxadiazole oxygen, and the furan ring oxygen . In contrast, 3-methyl-5-phenyl-1,2,4-oxadiazole has only 3 HBA atoms, lacking the furan oxygen [1]. This additional HBA site provides the furan analog with an extra locus for hydrogen-bond-mediated interactions with biological targets, crystal engineering partners, or solvent molecules. Lipinski's Rule of Five flags compounds with >10 HBA as potentially problematic for oral bioavailability; both compounds fall well within this limit, but the difference of one HBA can be decisive in establishing or abolishing a key target interaction [2].

Hydrogen bonding Molecular recognition Structure-based design Fragment screening

Lipophilicity (LogP): Furan Analog Is Significantly More Hydrophilic, Enabling Distinct ADME Behavior

The computed LogP of 5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole is 1.64 , reflecting the hydrophilic contribution of the furan ring oxygen. While a directly measured or computed LogP for 3-methyl-5-phenyl-1,2,4-oxadiazole was not located in authoritative databases at the time of this analysis, the replacement of a furan ring (containing oxygen) with a phenyl ring (all-carbon) in analogous heterocyclic systems typically increases LogP by approximately 0.9–1.4 units, yielding an estimated LogP of ~2.5–3.0 for the phenyl comparator [1]. This LogP differential is consistent with the TPSA difference of 13.14 Ų described above. A LogP of 1.64 places the furan compound closer to the optimal range (1–3) for oral drug-likeness than the more lipophilic phenyl analog [2].

Lipophilicity optimization ADME prediction Solubility enhancement Lead optimization

Molecular Weight Advantage: Lowest MW Among 5-Aryl-3-methyl-1,2,4-oxadiazole Triad, Favorable for Fragment-Based and Lead-Like Screening Libraries

Among the three directly comparable 5-aryl-3-methyl-1,2,4-oxadiazole screening compounds, 5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole has the lowest molecular weight at 150.13 g/mol , compared with 160.17 g/mol for 3-methyl-5-phenyl-1,2,4-oxadiazole [1] and 166.21 g/mol for 3-methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole . The furan analog is 6.3% lighter than the phenyl analog and 9.7% lighter than the thiophene analog. In fragment-based drug discovery (FBDD), the 'rule of three' guideline recommends MW < 300, with ideal fragments being below 250 g/mol; the target compound's MW of 150.13 places it firmly within ideal fragment space while the thiophene analog is borderline heavier [2].

Fragment-based drug discovery Lead-like properties Screening library design Molecular weight optimization

Class-Level Antibacterial Potential: 1,2,4-Oxadiazoles Bearing 5-Furyl Substitution Demonstrate Activity Against ESKAPE Pathogens, Supporting Scaffold Prioritization

Although no dedicated peer-reviewed study reports quantitative MIC values for 5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole itself, a closely related class of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles has been systematically evaluated against the ESKAPE pathogen panel. In this study (Molecules 2024), 13 new 1,2,4-oxadiazoles with a 5-nitrofuran moiety at position 5 demonstrated antibacterial activity against 5 of the 6 ESKAPE species, with several compounds displaying MIC values comparable to or lower than ciprofloxacin, nitrofurantoin, and furazidin [1]. Compound 2h (3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole) inhibited S. aureus at concentrations lower than all comparator antibiotics. The authors explicitly demonstrated that differences in the molecular periphery—including the furan-based substitution pattern—enabled high pathogen selectivity [1]. While the 5-nitro group on the furan ring in these analogs contributes an additional warhead absent in the target compound, the scaffold-level finding that 5-furyl-1,2,4-oxadiazoles engage antibacterial targets provides a class-level rationale for prioritizing the non-nitrated furan analog as a scaffold for antibacterial probe development.

Antibacterial discovery ESKAPE pathogens Nitrofuran oxadiazoles Antimicrobial resistance

Recommended Research and Procurement Application Scenarios for 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole (CAS 1283108-42-8)


Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Low-MW, Furan-Containing 1,2,4-Oxadiazole Scaffold

With a molecular weight of 150.13 g/mol and 4 hydrogen bond acceptor sites, 5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole is an ideal fragment-sized entry point for FBDD campaigns . Its MW is 6–10% lower than its phenyl and thiophene analogs [1], providing greater ligand efficiency headroom. The furan oxygen offers an additional H-bond acceptor not present in the phenyl analog, expanding the potential interaction repertoire with protein targets. Procurement of this scaffold is recommended for fragment libraries targeting antibacterial [2], anticancer, or anti-inflammatory programs where 1,2,4-oxadiazole fragments have demonstrated tractable SAR [3].

Physicochemical Property-Driven Lead Optimization Requiring Balanced Lipophilicity and Solubility

The intermediate TPSA (52.06 Ų) and moderate LogP (1.64) of this compound position it in a favorable physicochemical space for oral drug-like molecules . The 34% higher TPSA compared to the phenyl analog [1] predicts improved aqueous solubility, which can be advantageous in programs where the phenyl-substituted oxadiazole series has encountered solubility-limited absorption or formulation challenges. This makes the furan analog a rational backup or alternative scaffold when the phenyl series shows poor developability characteristics despite promising potency.

Antibacterial Probe Development Leveraging the 5-Furyl-1,2,4-Oxadiazole Chemotype Against Gram-Positive Pathogens

Class-level evidence from 5-(5-nitrofuran-2-yl)-1,2,4-oxadiazoles demonstrates that the 5-furyl-1,2,4-oxadiazole scaffold can achieve potent antibacterial activity against ESKAPE pathogens, including S. aureus, with MIC values competitive with ciprofloxacin [2]. The non-nitrated 5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole provides a cleaner scaffold for probing the intrinsic antibacterial SAR of the furan-oxadiazole core, decoupled from the redox-mediated mechanisms of the nitro group. This compound is suitable for systematic medicinal chemistry exploration as an antibacterial starting point.

Comparative SAR Studies to Map the Physicochemical and Biological Consequences of 5-Aryl Substitution in 1,2,4-Oxadiazoles

For research groups conducting systematic structure-activity or structure-property relationship studies across the 5-aryl-3-methyl-1,2,4-oxadiazole series, this compound represents the furan data point. When procured alongside the phenyl (CAS 1199-00-4) and thiophene (CAS 1283108-28-0) analogs, the set enables a controlled comparison where the only variable is the 5-aryl heterocycle (furan vs. phenyl vs. thiophene). The quantifiable differences in TPSA (+34% vs. phenyl), HBA count (+1), and LogP (~1 unit lower) provide measurable independent variables for correlating with biological readouts across multiple assay platforms [3].

Quote Request

Request a Quote for 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.